2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide
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Overview
Description
2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide is an organic compound that features a chlorobenzoyl group attached to an ethylhydrazine carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide typically involves the reaction of 2-chlorobenzoyl chloride with N-ethylhydrazinecarbothioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 2-chlorobenzoyl chloride: This can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride.
Reaction with N-ethylhydrazinecarbothioamide: The 2-chlorobenzoyl chloride is then reacted with N-ethylhydrazinecarbothioamide in the presence of a base such as pyridine to yield 2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chlorobenzoyl derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoyl chloride
- 2-Bromobenzoyl chloride
- 2-Chlorobenzoyl chloride
Uniqueness
2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H12ClN3OS |
---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-12-10(16)14-13-9(15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16) |
InChI Key |
CFFGWJLHGOSOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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